molecular formula C21H21F2N5O2 B14963334 N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B14963334
M. Wt: 413.4 g/mol
InChI Key: RFKYBWBMUFWLMY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with fluorophenyl groups, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the tetrahydropyrimidine ring. Subsequent reactions with piperazine and further fluorination yield the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and fluorophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
  • (4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]acetic acid

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide stands out due to its unique tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21F2N5O2

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C21H21F2N5O2/c22-14-1-5-16(6-2-14)24-20(30)18-13-19(29)26-21(25-18)28-11-9-27(10-12-28)17-7-3-15(23)4-8-17/h1-8,18H,9-13H2,(H,24,30)(H,25,26,29)

InChI Key

RFKYBWBMUFWLMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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